N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide
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Description
N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is a chemical compound with the CAS Number: 1820619-86-0 . It has a molecular weight of 258.3 and its IUPAC name is this compound . The compound is used in scientific research and exhibits unique properties that can assist in various studies, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H14N2O4S . The Inchi Code for this compound is 1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 .Scientific Research Applications
Voltammetric Analysis and Pharmaceutical Application
Nimesulide, chemically related to N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide, demonstrates significant utility in pharmaceutical analysis. A study conducted by Álvarez-Lueje et al. (1997) developed a new voltammetric method for determining nimesulide in pharmaceutical forms. This method, which leverages the reducibility of the nitro group in nimesulide at the mercury electrode, shows promise for accurate and precise tablet assay of commercial samples (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural and Spectroscopic Studies
Research into the structural and spectroscopic properties of compounds related to this compound has illuminated their chemical behavior. For instance, Binkowska et al. (2001) elucidated the structure of a complex involving 4-nitrophenyl[bis(diethylsulfonyl)]methane, revealing insights into hydrogen bonding and suggesting implications for similar compounds (Binkowska, Jarczewski, Katrusiak, Wojciechowski, & Brzeziński, 2001).
Medicinal Chemistry and COX-2 Inhibition
The analogues of Nimesulide, such as FJ6 (N-methyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), provide a framework for understanding the inactivity towards cyclooxygenase-2 (COX-2), offering a pathway for designing selective COX-2 inhibitors. This area of research contributes to developing safer anti-inflammatory medications (Michaux, Charlier, Julémont, Norberg, Dogné, & Durant, 2001).
Advanced Materials and Chitosan Complexes
Kumar and Koh (2011) showcased the formation of chitosan azo-based amino methanesulfonate complex, highlighting its potential in biomedical applications. This research demonstrates the versatility of this compound analogues in creating materials with novel properties, such as helical conformation and optical characteristics (Kumar & Koh, 2011).
Kinetic Studies and Proton Abstraction
The study by Jarczewski and Binkowska (2001) on proton abstraction from 4-Nitrophenyl[bis(ethylsulphonyl)]methane with various bases in acetonitrile highlights the detailed kinetic behavior of these compounds. This research contributes to a deeper understanding of the reactivity and interaction of this compound derivatives, facilitating the design of more efficient chemical processes (Jarczewski & Binkowska, 2001).
Properties
IUPAC Name |
N-(4-nitrophenyl)-N-propan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLGKZLWJYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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